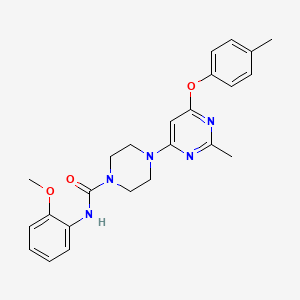![molecular formula C19H22ClN3S B2399655 5,6-Dimethyl-2-(4-phenylpiperazin-1-yl)benzo[d]thiazolhydrochlorid CAS No. 1331327-52-6](/img/structure/B2399655.png)
5,6-Dimethyl-2-(4-phenylpiperazin-1-yl)benzo[d]thiazolhydrochlorid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5,6-Dimethyl-2-(4-phenylpiperazin-1-yl)benzo[d]thiazole hydrochloride is a chemical compound. It is a derivative of thiazole, a heterocyclic organic compound which has a five-membered ring containing three carbon, one sulfur, and one nitrogen atoms . Thiazole derivatives have a wide range of biological activities such as antioxidant, analgesic, and antimicrobial including antibacterial, antifungal, antimalarial, anticancer, antiallergic, antihypertensive, anti-inflammatory, and antipsychotic .
Wirkmechanismus
Target of Action
Thiazole derivatives have been found to exhibit diverse biological activities, acting as antioxidants, analgesics, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules . Some compounds have shown significant analgesic and anti-inflammatory activities .
Mode of Action
Thiazole derivatives have been known to interact with various biochemical pathways and enzymes, or stimulate/block receptors in biological systems . For instance, Voreloxin, a thiazole derivative, binds to DNA and interacts with topoisomerase II, resulting in DNA double-strand breaks, a G2 stop, and ultimately, cell death .
Biochemical Pathways
Thiazole derivatives can activate or stop biochemical pathways and enzymes, or stimulate or block receptors in biological systems .
Pharmacokinetics
Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . These properties may influence the bioavailability of the compound.
Result of Action
Thiazole derivatives have been found to exhibit diverse biological activities . For instance, some compounds have shown significant analgesic and anti-inflammatory activities , and others have demonstrated potent effects on prostate cancer .
Action Environment
The solubility of thiazole in various solvents suggests that the compound’s action could be influenced by the environment in which it is administered.
Vorteile Und Einschränkungen Für Laborexperimente
5,6-Dimethyl-2-(4-phenylpiperazin-1-yl)benzo[d]thiazole hydrochloride hydrochloride has several advantages for lab experiments, including its potency and selectivity as a TAAR1 agonist. 5,6-Dimethyl-2-(4-phenylpiperazin-1-yl)benzo[d]thiazole hydrochloride hydrochloride can be used to study the role of TAAR1 in modulating neurotransmitter release and neuronal activity, and may have implications for the development of novel therapeutics for psychiatric and neurological disorders. However, 5,6-Dimethyl-2-(4-phenylpiperazin-1-yl)benzo[d]thiazole hydrochloride hydrochloride also has limitations, including its potential toxicity and the need for further research to fully understand its mechanism of action and therapeutic potential.
Zukünftige Richtungen
There are several potential future directions for research on 5,6-Dimethyl-2-(4-phenylpiperazin-1-yl)benzo[d]thiazole hydrochloride hydrochloride, including the development of novel therapeutics for psychiatric and neurological disorders. Further research is needed to fully understand the mechanism of action of 5,6-Dimethyl-2-(4-phenylpiperazin-1-yl)benzo[d]thiazole hydrochloride hydrochloride and its potential therapeutic applications. Additionally, research is needed to investigate the safety and toxicity of 5,6-Dimethyl-2-(4-phenylpiperazin-1-yl)benzo[d]thiazole hydrochloride hydrochloride, and to explore potential drug interactions and side effects. Overall, 5,6-Dimethyl-2-(4-phenylpiperazin-1-yl)benzo[d]thiazole hydrochloride hydrochloride represents a promising avenue of research for the development of novel therapeutics for psychiatric and neurological disorders.
Synthesemethoden
5,6-Dimethyl-2-(4-phenylpiperazin-1-yl)benzo[d]thiazole hydrochloride hydrochloride can be synthesized using a multi-step process involving the reaction of 2-aminothiophenol with 2-bromo-5,6-dimethylbenzo[d]thiazole, followed by the reaction of the resulting intermediate with 4-phenylpiperazine. The final product is obtained by treating the resulting compound with hydrochloric acid.
Wissenschaftliche Forschungsanwendungen
Acetylcholinesterase-Inhibitoren
Verbindungen mit einer ähnlichen Struktur, wie z. B. 2-(4-Phenylpiperazin-1-yl)pyrimidin-5-carboxamid-Derivate, wurden als Acetylcholinesterase-Inhibitoren (AChEIs) zur Behandlung der Alzheimer-Krankheit (AD) entwickelt und synthetisiert . Diese Verbindungen haben in vitro moderate Acetylcholinesterase-inhibitorische Aktivitäten gezeigt .
Antioxidative Aktivität
Thiazol-Derivate, zu denen der im fraglichen Verbindung vorhandene Thiazolring gehört, wurden als Antioxidantien gefunden . Dies macht sie möglicherweise nützlich bei der Bekämpfung von Krankheiten, die mit oxidativem Stress zusammenhängen.
Analgetische und entzündungshemmende Aktivität
Thiazol-Derivate wurden auch als Analgetika und entzündungshemmende Mittel gefunden . Dies deutet auf mögliche Anwendungen bei der Schmerzbehandlung und der Behandlung von Entzündungszuständen hin.
Antibakterielle und antimykotische Aktivität
Thiazol-Derivate haben antimikrobielle und antimykotische Aktivitäten gezeigt , was auf eine mögliche Verwendung bei der Entwicklung neuer antimikrobieller und antimykotischer Mittel hindeutet.
Antivirale Aktivität
Thiazol-Derivate haben antivirale Eigenschaften gezeigt , was auf mögliche Anwendungen bei der Entwicklung von antiviralen Medikamenten hindeutet.
Antitumor- und zytotoxische Aktivität
Thiazol-Derivate haben Antitumor- und zytotoxische Aktivitäten gezeigt . Dies deutet auf mögliche Anwendungen bei der Krebsbehandlung hin.
Anxiolytische Aktivität
Verbindungen mit einer ähnlichen Struktur, wie z. B. 2-(4-Phenylpiperazin-1-yl)-1H-benz[d]imidazol-Derivate, wurden synthetisiert und auf ihr anxiolytisches Potenzial untersucht .
Biochemische Analyse
Biochemical Properties
Compounds with similar structures have been shown to interact with various enzymes and proteins . For instance, 2-(4-phenylpiperazin-1-yl)pyrimidine-5-carboxamide derivatives have been found to inhibit acetylcholinesterase, an enzyme crucial for nerve function .
Cellular Effects
Related compounds have been shown to have significant effects on cellular processes . For example, acetylcholinesterase inhibitors can affect cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
Related compounds have been found to inhibit acetylcholinesterase through competitive and non-competitive inhibition .
Eigenschaften
IUPAC Name |
5,6-dimethyl-2-(4-phenylpiperazin-1-yl)-1,3-benzothiazole;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3S.ClH/c1-14-12-17-18(13-15(14)2)23-19(20-17)22-10-8-21(9-11-22)16-6-4-3-5-7-16;/h3-7,12-13H,8-11H2,1-2H3;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YYSWVDZDZQRZAF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1C)SC(=N2)N3CCN(CC3)C4=CC=CC=C4.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22ClN3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-Oxabicyclo[2.2.1]heptane-4-carboxylic acid](/img/structure/B2399572.png)
![2-(1-methyl-3-phenyl-1H-pyrazole-5-carbonyl)-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-11(2H)-one](/img/structure/B2399573.png)


![5-[(Cyclopentylamino)sulfonyl]indolinyl oxolan-2-yl ketone](/img/structure/B2399579.png)


![(4-bromophenyl)(4-(3-(3-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone](/img/structure/B2399582.png)

![3-isopentyl-2-(((4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)methyl)thio)pyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2399584.png)

![N-[2-(2-phenyl-1,3-thiazol-4-yl)ethyl]ethanesulfonamide](/img/structure/B2399586.png)

![3-(2-fluorobenzyl)-8-(2-hydroxyethyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2399594.png)